The compound has the Chemical Abstracts Service registry number 28952-41-2 and is synthesized primarily in laboratory settings for research purposes. It can also be derived from natural sources, such as certain fungi, where similar compounds are found.
4-Methyl-p-terphenyl belongs to the class of compounds known as terphenyls, which are characterized by their three-ring structure. It is specifically classified under p-terphenyls due to the arrangement of its phenyl groups.
The synthesis of 4-Methyl-p-terphenyl can be achieved through several methods:
Industrial production often favors large-scale Suzuki-Miyaura reactions due to their efficiency and scalability. Continuous flow reactors may be utilized to enhance production efficiency and yield purity.
The molecular formula for 4-Methyl-p-terphenyl is , and its molecular weight is approximately 244.3 g/mol. The compound's structure features three phenyl rings connected in a linear arrangement with a methyl group attached to one of the outer rings.
4-Methyl-p-terphenyl participates in various chemical reactions, including:
These reactions are significant for modifying the compound's properties and expanding its utility in synthetic chemistry.
The mechanism of action for 4-Methyl-p-terphenyl varies based on its application:
4-Methyl-p-terphenyl exhibits notable physical properties:
The compound is stable under standard conditions but may react under specific conditions (e.g., strong oxidizing agents). Its chemical reactivity allows it to participate in various synthetic pathways, making it valuable for research and industrial applications.
4-Methyl-p-terphenyl has several scientific uses:
The biosynthesis of methylated p-terphenyl derivatives, including 4-Methyl-p-terphenyl, involves conserved enzymatic cascades primarily characterized in Streptomyces and Aspergillus species. In actinomycetes like Streptomyces RM-5-8, the process initiates with a tridomain nonribosomal peptide synthetase (NRPS) (e.g., TerA) catalyzing the condensation of two phenylpyruvic acid molecules to form polyporic acid (2,5-dihydroxy-1,4-benzoquinone). Subsequently, a dual enzyme system—TerB (a short-chain dehydrogenase/reductase) and TerC (a nuclear transport factor 2 family dehydratase)—converts polyporic acid to terphenyl triol intermediates. Methylation at the para-position (C-4) likely occurs via S-adenosyl methionine (SAM)-dependent methyltransferases encoded within the gene cluster (e.g., TerF or TerL), though the specific methyltransferase acting at the 4-position remains to be fully elucidated in vivo [1].
Fungal systems (e.g., Aspergillus spp.) employ analogous pathways but exhibit greater oxidative diversification. Aspergillus GZWMJZ-055 produces prenylated and methoxylated p-terphenyls via cytochrome P450-mediated hydroxylations followed by methyltransferases. Notably, the introduction of methyl groups enhances bioactivity and stability, as observed in derivatives like 3-O-methyl-4′′-deoxyterprenin. The core terphenyl scaffold synthesis in fungi shares homology with bacterial NRPS-independent pathways, relying on iterative type I polyketide synthases (PKSs) for the central ring formation [3] [6].
Table 1: Key Enzymes in Microbial 4-Methyl-p-terphenyl Biosynthesis
Enzyme Class | Example | Function | Host Organism |
---|---|---|---|
Tridomain NRPS | TerA | Condensation of phenylpyruvic acid | Streptomyces RM-5-8 |
Dehydrogenase/Reductase | TerB | Reduction of polyporic acid | Streptomyces RM-5-8 |
Dehydratase | TerC | Dehydration of tetraol intermediate | Streptomyces RM-5-8 |
Methyltransferase | TerF/TerL | O- or C-Methylation of terphenyl core | Streptomyces RM-5-8 |
P450 Monooxygenase | Not named | Hydroxylation for methylation priming | Aspergillus spp. |
Methylation of the terphenyl core is genetically regulated by pathway-specific transcription factors and the combinatorial action of methyltransferases (MTases). In the characterized ter cluster (39.4 kb) of Streptomyces RM-5-8, methyltransferases TerF and TerL are co-transcribed with core biosynthetic genes (terA, terB, terC), suggesting coordinate regulation. X-ray crystallography of substrate-bound TerB and TerC reveals arginine (Arg143) and aspartate (Asp173) residues critical for catalysis, implying that methylation may precede or follow reduction/dehydration steps based on steric constraints [1].
Fungal systems employ epigenetic regulation via histone methylation (e.g., H3K4me) to activate silent terphenyl clusters. In Aspergillus ITBBc1, cultivation with histone deacetylase inhibitors upregulated p-terphenyl production, indicating chromatin remodeling controls methylation efficiency. Additionally, cis-regulatory elements in MTase promoters (e.g., CAAT boxes) respond to carbon/nitrogen ratios, optimizing SAM availability for methylation [7] [9].
Comparative genomics reveals conserved motifs in p-terphenyl biosynthetic gene clusters (BGCs) across taxa, with methylation capacity being a key differentiator. Actinomycete BGCs (e.g., Streptomyces ter cluster) encode fewer tailoring enzymes (1–2 MTases) but harbor dedicated transporters for methylated derivatives, suggesting efficiency in export. Fungal BGCs (e.g., Aspergillus tpq cluster) are larger (up to 60 kb), encode multiple MTases with divergent substrate specificities (e.g., C- vs. O-methylation), and are often linked to oxidative enzymes (P450s), enabling complex methyl-oxygenation patterns [1] [3] [6].
Table 2: BGC Architecture for Methylated Terphenyls in Microbes
Taxon | Cluster Size | Core Genes | Methyltransferases | Unique Features |
---|---|---|---|---|
Actinomycetes | ~35–40 kb | NRPS (terA), Reductase (terB), Dehydratase (terC) | 1–2 (e.g., terF) | Transporter genes for product efflux |
Ascomycete Fungi | ~50–60 kb | Iterative PKS, Dehydrogenase, Prenyltransferase | 3–5 (divergent specificity) | Linked P450s and epigenetic regulators |
Notably, horizontal gene transfer of MTases between Streptomyces and Ascomycetes is inferred from conserved SAM-binding domains (e.g., Rossmann folds), though fungal MTases exhibit additional intrinsically disordered regions for substrate flexibility [6] [10].
Metabolic engineering strategies to boost 4-Methyl-p-terphenyl yields focus on:
Future efforts require enzyme engineering of MTases for higher catalytic efficiency (e.g., directed evolution) and systems-level modeling of methyltransferase kinetics under industrial fermentation conditions [8].
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